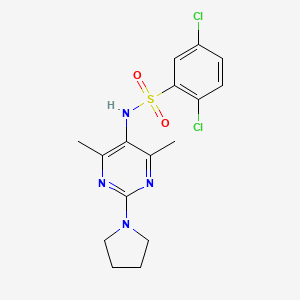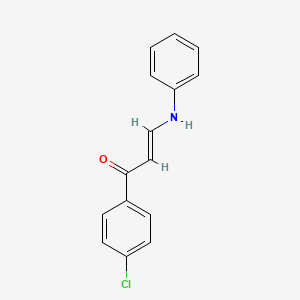
(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one” is a type of chalcone, which is a class of organic compounds with the molecular formula C15H12ClNO . Chalcones are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds often involves a Claisen–Schmidt condensation reaction . This reaction typically involves the condensation of an aromatic ketone (or aldehyde) with an aromatic aldehyde in the presence of a base. The exact synthesis process for “this compound” would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction . These studies have found that the overall geometry of the molecule is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of (E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one derivatives have been extensively studied. These compounds exhibit interesting electronic and chemical properties due to their unique molecular geometry. For instance, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been synthesized and characterized, revealing insights into its vibrational wavenumbers, geometrical parameters, and stability arising from hyper-conjugative interactions and charge delocalization. The compound's first hyperpolarizability indicates potential applications in nonlinear optics (NLO) materials, suggesting a significant electron density transfer between phenyl rings, which is crucial for developing advanced electronic and optoelectronic devices (Najiya et al., 2014).
Electronic Properties and Chemical Reactivity
Another study provides computational insights into the molecular structure, electronic properties, and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This research utilized density functional theory (DFT) to explore its geometrical structure, Mulliken atomic charges, and electronic parameters. The findings highlight the compound's potential in understanding chemical behavior, contributing to the development of materials with tailored electronic properties for specific applications (Adole et al., 2020).
Nonlinear Optical (NLO) Properties
(E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one and related chalcone derivatives have been explored for their linear, second, and third-order NLO properties. These studies employ both experimental techniques and quantum chemical density functional theory calculations to understand their optoelectronic and charge transport properties. Such compounds demonstrate considerable NLO activities and thermal stability, making them suitable for use in semiconductor devices and potentially enhancing the efficiency of electronic and optoelectronic systems (Shkir et al., 2019).
Antimicrobial Activity
The synthesis and molecular docking studies of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have revealed not only the compound's structural and vibrational characteristics but also its potential antimicrobial activity. Through DFT analysis and experimental data, the molecule demonstrates significant antibacterial and antifungal effects, suggesting its application in developing new antimicrobial agents (Sivakumar et al., 2021).
Zukünftige Richtungen
The future directions for research on “(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one” could include further studies on its synthesis, molecular structure, and biological activities. In particular, it could be interesting to explore its potential applications in optoelectronic device fabrications, given the significant electrooptic properties of similar compounds .
Eigenschaften
IUPAC Name |
(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-1-3-5-14/h1-11,17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCSLOHTERTVCE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)
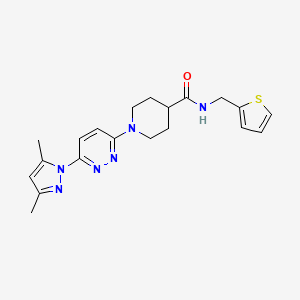
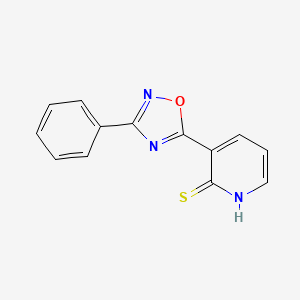
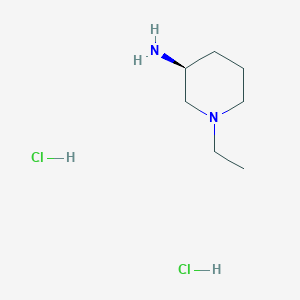
![N-(4-bromobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2702631.png)
![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)

![1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B2702635.png)
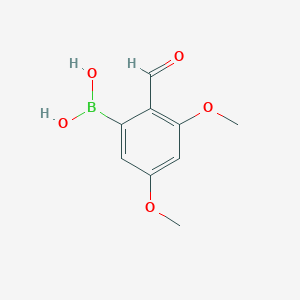
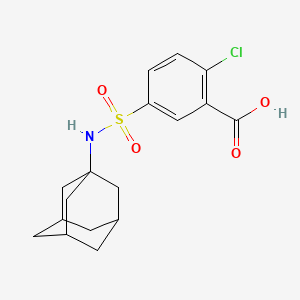
![7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2702641.png)
